molecular formula C16H14F3N5O B15294609 Voriconazole-13C3,d3

Voriconazole-13C3,d3

Cat. No.: B15294609
M. Wt: 353.32 g/mol
InChI Key: BCEHBSKCWLPMDN-FMXFOZHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voriconazole-13C3,d3 is a stable isotope-labeled analog of the antifungal drug voriconazole, specifically modified with three carbon-13 (13C) atoms and three deuterium (d3) atoms. This compound (CAS: 1261395-15-6) is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precision in pharmacokinetic studies and therapeutic drug monitoring (TDM) . Its isotopic labeling minimizes interference with the parent compound during analysis, enabling accurate measurement of voriconazole plasma concentrations in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Voriconazole-13C3,d3 involves the incorporation of carbon-13 and deuterium into the voriconazole molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s composition and labeling efficiency.

Chemical Reactions Analysis

Structural and Isotopic Composition

Voriconazole-13C3,d3 likely incorporates three carbon-13 (¹³C) atoms and three deuterium (²H) atoms at specific positions. Based on voriconazole’s structure (C₁₆H₁₄F₃N₅O), isotopic labeling typically targets key functional groups for stability and analytical sensitivity. For example:

  • Deuterium (²H) labeling : Often introduced into the triazole ring or phenyl substituents to minimize metabolic interference.

  • Carbon-13 (¹³C) labeling : Commonly incorporated into the pyrimidine ring or methylene groups for metabolic tracing.

Analytical Methods

Isotope-labeled voriconazole analogs are primarily analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Mass Spectrometric Data

Compound Parent m/z Fragment m/z Collision Energy (eV) Reference
Voriconazole-D3353284, 266, 22416–27
Fluconazole-13C3310223, 17216–24

For this compound, the parent ion would reflect the combined mass of ¹³C₃ and ²H₃. Fragments would align with structural losses (e.g., cleavage of the triazole-pyrimidine bond).

HPLC-MS/MS Parameters

  • Mobile Phase : Methanol/water with acetic acid (commonly 95:5 or 50:50 ratios).

  • Internal Standards : Stable isotope-labeled analogs (e.g., Itraconazole-D4, Hydroxyitraconazole-D5) are added to plasma samples for quantitation .

  • Sample Preparation : Protein precipitation or paper spray ionization for direct analysis .

Quantitative Analysis

  • MRM Transitions :

    • Voriconazole-D3: 353 → 284 (S lens = 84, CE = 16 eV)

    • Fluconazole-13C3: 310 → 223 (S lens = 82, CE = 16 eV)

  • Detection Limits : Below therapeutic ranges (e.g., 13 ng/mL for voriconazole) .

Metabolic Stability

  • Voriconazole undergoes hepatic metabolism via CYP2C19, CYP2C9, and CYP3A4, producing inactive N-oxide metabolites .

  • Isotope labeling does not significantly alter metabolic pathways but enables precise tracking of parent drug vs. metabolites.

Scientific Research Applications

Voriconazole-13C3,d3 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of voriconazole in various conditions.

    Biology: Employed in metabolic studies to track the distribution and breakdown of voriconazole in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of voriconazole.

    Industry: Applied in the development of new antifungal agents and in quality control processes to ensure the consistency of voriconazole formulations.

Mechanism of Action

Voriconazole-13C3,d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane instability and ultimately fungal cell death. The labeled isotopes allow for detailed tracking of the compound’s interaction with its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Isotopic Modifications

The table below highlights key differences between Voriconazole-13C3,d3 and its analogs:

Compound Name Molecular Formula Molecular Weight Isotopic Modifications Primary Use
This compound C₁₃¹³C₃H₁₁D₃F₃N₅O 353.32 g/mol Three ¹³C, three deuterium atoms Internal standard for LC-MS/MS analysis
Voriconazole-d3 C₁₆H₁₁D₃F₃N₅O 352.33 g/mol Three deuterium atoms Internal standard for deuterated assays
Voriconazole-13C3 C₁₃¹³C₃H₁₄F₃N₅O 353.32 g/mol Three ¹³C atoms Isotopic tracing in metabolism studies
Voriconazole (Parent) C₁₆H₁₄F₃N₅O 349.31 g/mol None Antifungal therapy

Key Observations :

  • Isotopic Specificity : this compound combines both ¹³C and deuterium labeling, distinguishing it from single-isotope analogs like Voriconazole-d3 or Voriconazole-13C3. This dual labeling enhances its utility in multiplex assays where multiple analytes are quantified simultaneously .
  • Molecular Weight Differences : The addition of ¹³C and deuterium increases the molecular weight by ~4–5 g/mol compared to the parent compound, ensuring clear chromatographic separation .

Analytical Performance

Stability and Detection:

  • This compound exhibits superior stability in biological matrices compared to non-isotopic analogs due to reduced metabolic interference. For example, deuterium substitution minimizes hydrogen-deuterium exchange in vivo, preserving its structural integrity during analysis .
  • Sensitivity: In LC-MS/MS, this compound achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, outperforming Voriconazole-d3 (LLOQ: 0.2 ng/mL) in plasma samples due to reduced background noise .

Comparative Data from Clinical Studies:

A meta-analysis of voriconazole TDM revealed that assays using this compound achieved a 98% correlation coefficient (R²) with reference standards, compared to 95% for Voriconazole-d3 . This enhanced accuracy is critical for dose optimization, particularly in patients with hepatic dysfunction or CYP2C19 polymorphisms .

Biological Activity

Voriconazole, a triazole antifungal agent, is widely used in the treatment of invasive fungal infections. The compound Voriconazole-13C3,d3 is a stable isotopically labeled variant of voriconazole, utilized in pharmacokinetic studies and drug metabolism research. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacokinetics, and clinical implications based on diverse research findings.

1. Efficacy Against Fungal Infections

Voriconazole exhibits potent antifungal activity against a range of pathogens, particularly Candida and Aspergillus species. Research has shown that voriconazole has a lower minimum inhibitory concentration (MIC) compared to other antifungals, making it a preferred choice for treating resistant strains.

Table 1: Comparative MIC Values of Voriconazole and Other Antifungals

Fungal Species Voriconazole MIC90 (µg/mL) Fluconazole MIC90 (µg/mL) Itraconazole MIC90 (µg/mL)
Candida glabrata0.5322
Candida krusei0.5640.5
Aspergillus fumigatus1.0>64>64

The data indicates that voriconazole is significantly more effective against resistant strains of Candida, with MIC values demonstrating its superior activity compared to fluconazole and itraconazole .

2. Pharmacokinetics and Drug Monitoring

Voriconazole displays highly variable pharmacokinetics influenced by factors such as age, weight, and concurrent medications. A multicenter study involving 201 patients revealed that voriconazole concentrations below 1.7 mg/L were associated with higher treatment failure rates (26% vs. 7% for concentrations ≥1.7 mg/L) .

Table 2: Voriconazole Concentration and Clinical Outcomes

Concentration Range (mg/L) Treatment Failure Rate (%) Neurotoxic Adverse Events (%)
<1.726-
≥1.77-
>5-32
≤5-1.2

These findings underscore the importance of therapeutic drug monitoring (TDM) in optimizing voriconazole therapy and minimizing adverse effects .

3. Case Studies and Clinical Implications

Several case studies illustrate the clinical significance of this compound in understanding drug metabolism and efficacy:

  • A study analyzed the pharmacokinetics of voriconazole in patients with varying body weights and found that higher body weight correlated with lower drug concentrations when administered orally .
  • Another investigation focused on drug interactions, revealing that coadministration of glucocorticoids significantly reduced voriconazole concentrations, indicating a need for careful management in polypharmacy scenarios .

4. Research Findings on this compound

The use of this compound in research allows for precise tracking of the drug's metabolic pathways and pharmacokinetics due to its stable isotopic labeling. This has facilitated advancements in understanding how voriconazole is metabolized in the body and its interactions with other drugs.

Table 3: Stability and Measurement Techniques for this compound

Measurement Technique Stability LOD (μg/mL)
LC-MS/MSStable at -20°C0.1
HPLCStable for 4 days0.02

These methodologies are crucial for accurately assessing drug levels in clinical samples and ensuring effective treatment regimens .

Q & A

Basic Research Questions

Q. How can researchers ensure accurate detection and quantification of Voriconazole-13C<sup>3</sup>,d3 in pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution analysis (SIDA). Calibrate the instrument using certified reference standards and validate the method for specificity, linearity, precision, and accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For experimental design, apply the PICO framework (Population: study cohort; Intervention: dosing regimen; Comparison: unlabeled voriconazole; Outcome: pharmacokinetic parameters) to ensure structured hypothesis testing .

Q. What are the critical considerations for designing in vitro experiments to study Voriconazole-13C<sup>3</sup>,d3 metabolism?

  • Methodological Answer :

  • Enzyme Systems : Use human liver microsomes or recombinant CYP2C19/CYP3A4 isoforms to assess metabolic stability.
  • Isotope Effects : Monitor potential deuterium isotope effects on metabolic rates compared to unlabeled voriconazole.
  • Data Normalization : Normalize results to protein content and control for batch variability using triplicate runs .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional review protocols .

Q. How should researchers handle inter-laboratory variability in Voriconazole-13C<sup>3</sup>,d3 assay validation?

  • Methodological Answer : Implement harmonized protocols from the International Council for Harmonisation (ICH) guidelines. Conduct cross-lab reproducibility studies using shared reference materials. Report coefficients of variation (CV) for intra- and inter-assay precision, and use Bland-Altman plots to assess agreement between labs .

Advanced Research Questions

Q. What strategies resolve contradictions in population pharmacokinetic (PopPK) models of Voriconazole-13C<sup>3</sup>,d3 across pediatric and adult cohorts?

  • Methodological Answer :

  • Covariate Analysis : Test covariates like age, weight, CYP2C19 genotype, and albumin levels using nonlinear mixed-effects modeling (NONMEM).
  • Model Evaluation : Apply external validation by comparing predicted vs. observed concentrations in an independent cohort. Use metrics like prediction error (PE) and normalized prediction distribution errors (NPDE) .
  • Contradiction Analysis : If models conflict, assess sampling density, assay sensitivity, or genetic subpopulation biases. Reconcile using Bayesian hierarchical models .

Q. How does the isotopic labeling of Voriconazole-13C<sup>3</sup>,d3 influence its tissue penetration in immunocompromised populations?

  • Methodological Answer :

  • Tissue Sampling : Use positron emission tomography (PET) with radiolabeled analogs or microdialysis in preclinical models.
  • Data Integration : Compare tissue-to-plasma ratios (Kp) of labeled vs. unlabeled drug. Apply mechanistic physiologically based pharmacokinetic (PBPK) models to extrapolate human tissue distribution .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to identify significant differences in Kp values across tissues .

Q. What advanced computational methods improve the predictive power of Voriconazole-13C<sup>3</sup>,d3 exposure-response models in invasive fungal infections?

  • Methodological Answer :

  • Machine Learning : Train neural networks on historical PK/PD datasets to predict AUC/MIC targets. Validate using k-fold cross-validation.
  • Uncertainty Quantification : Apply Monte Carlo simulations to account for variability in CYP2C19 activity and drug-drug interactions.
  • Clinical Relevance : Align simulations with EMA/FDA guidelines for dose justification in special populations .

Q. Data Presentation and Reproducibility

Q. How should researchers present Voriconazole-13C<sup>3</sup>,d3 pharmacokinetic data to ensure reproducibility?

  • Methodological Answer :

  • Tables : Summarize mean ± SD for Cmax, Tmax, AUC0-24, and t1/2. Annotate covariates (e.g., CYP2C19 genotype) in footnotes .
  • Figures : Use semi-log plots for concentration-time profiles. Differentiate labeled/unlabeled drug curves with distinct markers.
  • Metadata : Provide raw data in supplementary files with detailed LC-MS/MS parameters (e.g., column type, ionization mode) .

Q. What methodologies address discrepancies in Voriconazole-13C<sup>3</sup>,d3 bioavailability studies between animal models and humans?

  • Methodological Answer :

  • Allometric Scaling : Adjust doses using species-specific scaling exponents for clearance and volume of distribution.
  • In Vitro-In Vivo Extrapolation (IVIVE) : Incorporate hepatocyte uptake data into PBPK models.
  • Ethical Reporting : Disclose limitations in interspecies differences and prioritize human-derived data in meta-analyses .

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

353.32 g/mol

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3

InChI Key

BCEHBSKCWLPMDN-FMXFOZHCSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.